2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE
Overview
Description
2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a polycyclic aromatic compound belonging to the class of pyrazolopyrazoles.
Mechanism of Action
Target of Action
Syn-(Methyl,methyl)bimane, also known as syn-bimane, methylbimane, or 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione, is primarily used as a laser dye . Its primary target is the absorption of light, specifically under flashlamp excitation .
Mode of Action
The compound absorbs light when it is excited by a flashlamp. This excitation results in a laser action observed at 504 nm . The absorption, fluorescence, and triplet-triplet absorption spectra of this compound have been recorded .
Biochemical Pathways
It has been used as a fluorescent probe to detect fibrillar aggregates of the α-synuclein protein, a hallmark of parkinson’s disease .
Pharmacokinetics
Its photochemical stability has been noted, which could impact its bioavailability .
Result of Action
The primary result of syn-(Methyl,methyl)bimane’s action is the emission of light at a specific wavelength (504 nm) when excited by a flashlamp . This makes it useful as a laser dye. Additionally, it has been used to detect fibrillar aggregates of the α-synuclein protein .
Action Environment
The action of syn-(Methyl,methyl)bimane is influenced by the environment in which it is used. For instance, its laser action properties have been observed in an aqueous solution . Its fluorescence properties can also be sensitive to polarity and viscosity .
Biochemical Analysis
Biochemical Properties
It has been found that bimane-based fluorescent probes, which include syn-(Methyl,methyl)bimane, can be used in the detection of fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease
Cellular Effects
Given its role in the detection of αS protein aggregates , it is plausible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that bimane-based probes, including syn-(Methyl,methyl)bimane, exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes .
Temporal Effects in Laboratory Settings
It has been reported that bimane-based probes, including syn-(Methyl,methyl)bimane, show tunable absorption and emission in the visible region with large Stokes shifts . This suggests that the effects of syn-(Methyl,methyl)bimane may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It is known that methylotrophic bacteria can metabolize a range of C1 compounds, including methylated amines . Given that syn-(Methyl,methyl)bimane is a methylated compound, it is possible that it may be involved in similar metabolic pathways.
Transport and Distribution
Given its role as a fluorescent probe , it is likely that it can be transported and distributed within cells, potentially interacting with transporters or binding proteins.
Subcellular Localization
Given its role as a fluorescent probe , it is likely that it can localize to specific compartments or organelles within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,5,6-tetramethylpyrazole with a suitable acylating agent, followed by cyclization to form the desired compound . The reaction conditions often include the use of catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed as a fluorescent marker for studying biological molecules and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: A compound with a similar tetramethyl structure but different functional groups and applications.
1,5-Diphenyl-2,3,6,7-tetrahydro-1H,5H-s-triazolo[1,2-a]-s-triazole-3,7-dione: Another polycyclic compound with distinct chemical properties and uses.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further exploration .
Properties
IUPAC Name |
1,2,6,7-tetramethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-5-7(3)11-8(4)6(2)10(14)12(11)9(5)13/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKNUUOGGLNRNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498512 | |
Record name | 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68654-22-8 | |
Record name | 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68654-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is syn-(methyl,methyl)bimane and what are its key characteristics?
A1: syn-(Methyl,methyl)bimane, also known as 2,3,5,6-tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione, is a heterobicyclic compound belonging to the bimane family. Bimanes are known for their generally high quantum yields, low toxicity, and low molecular weight, making them suitable for various applications. [] syn-(Methyl,methyl)bimane, specifically, has garnered interest for its fluorescence properties and has been investigated for potential use as a laser dye. [, ]
Q2: What is the molecular structure of syn-(methyl,methyl)bimane?
A2: syn-(Methyl,methyl)bimane consists of two fused pyrazole rings with a central N-N bond. The "syn" designation refers to the orientation of the carbonyl groups on the same side of the molecule. The molecular formula of syn-(methyl,methyl)bimane is C10H12N2O2. []
Q3: Can you provide information about the spectroscopic data for syn-(methyl,methyl)bimane?
A3: Research has documented the absorption, fluorescence, and triplet-triplet absorption spectra of syn-(methyl,methyl)bimane. [] These studies provide valuable information about the compound's electronic transitions and excited-state behavior, which are important for understanding its photophysical properties and potential applications.
Q4: How does the structure of syn-bimanes, including syn-(methyl,methyl)bimane, affect their fluorescence properties?
A4: The "syn" configuration in bimanes is crucial for their fluorescence. Studies show that anti-bimanes, where the carbonyl groups are on opposite sides, predominantly exhibit phosphorescence due to a different arrangement of their excited singlet and triplet states. This difference arises from the contrasting π→π* transition character and exchange interactions within the isomers. [] The presence of methyl substituents in syn-(methyl,methyl)bimane also plays a role in its photophysical properties. [, ]
Q5: How does syn-(methyl,methyl)bimane behave in different solvents?
A5: The photophysical properties of syn-bimanes, including syn-(methyl,methyl)bimane, are sensitive to the solvent environment. Research has explored the impact of solvent polarity on their fluorescence, UV absorption, and solubility. [, ] These studies provide insights into how syn-(methyl,methyl)bimane interacts with different solvents and its potential utility in various applications.
Q6: Can syn-bimanes form complexes with other molecules?
A6: Yes, syn-bimanes can interact with various molecules. For instance, they can form inclusion complexes with β-cyclodextrin, influencing their fluorescence and solubility. [, ] Research also shows that syn-(methyl,methyl)bimane can interact with sodium ions (Na+), forming complexes and leading to fluorescence quenching. [] This interaction highlights the potential of syn-bimanes as chemical sensors.
Q7: What are the potential applications of syn-(methyl,methyl)bimane based on its properties?
A7: syn-(Methyl,methyl)bimane's fluorescence and its sensitivity to environmental factors like solvents and complexation make it a promising candidate for various applications:
- Fluorescent probe: Its fluorescence properties make it suitable for use as a probe in biological systems. []
- Laser dye: Studies have demonstrated laser action from syn-(methyl,methyl)bimane, indicating its potential in laser technology. []
- Chemical sensor: Its ability to interact with molecules like β-cyclodextrin and sodium ions, causing changes in fluorescence, suggests its potential use in sensing applications. [, , , ]
Q8: What computational studies have been conducted on syn-bimanes?
A8: Computational chemistry has been employed to investigate various aspects of syn-bimanes, including:* Modeling excitation energy transfer: Studies have explored singlet excitation energy transfer in a syn-(H,H) bimane dimer using TD-DFT methods. [] * Investigating photophysical properties: Researchers have used TD-DFT to study the absorption, emission, solvatochromism, and fluorescence lifetimes of syn-bimanes. []
Q9: Are there any known methods for synthesizing syn-(methyl,methyl)bimane?
A9: While traditional methods for synthesizing bimanes involve hazardous reagents, researchers have developed safer alternatives. These include dihalogen and solvent-free methodologies, allowing for more accessible and environmentally friendly preparation of syn-bimanes. []
Q10: What is the future outlook for research on syn-(methyl,methyl)bimane?
A10: The unique properties of syn-(methyl,methyl)bimane make it a continually interesting compound for various research areas. Future directions may involve:
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